Lipophilicity Advantage (XLogP3) for Agrochemical Bioactivity and Transport
The presence of the 4-trifluoromethyl group confers a calculated XLogP3 value of 3.0 for 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine [1]. This represents a substantial increase in lipophilicity compared to non-fluorinated pyridine analogs (typical XLogP < 1) [2]. The trifluoromethyl group's unique physicochemical properties (van der Waals radius 1.47 Å, Hammett constant σp = 0.54) are recognized to enhance membrane permeability and metabolic stability, critical for systemic agrochemical performance [2].
Non‑fluorinated analog: <1
ΔXLogP3 ~ +2.0
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | Non-fluorinated pyridine analogs (e.g., 2-chloro-6-methoxypyridine) |
| Quantified Difference | ΔXLogP3 ~ +2.0 |
| Conditions | In silico calculation via XLogP3 method; PubChem 2025 release [1] |
Why This Matters
Higher lipophilicity directly correlates with improved systemic transport in plants and increased bioavailability in target pests, a key differentiator for agrochemical intermediate selection.
- [1] PubChem. (2025). Compound Summary for CID 56832314, 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information. View Source
- [2] Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. View Source
